Pyridine, 2-[(ethylthio)methyl]-
Overview
Description
Pyridine, 2-[(ethylthio)methyl]- is a heterocyclic aromatic organic compound It consists of a pyridine ring substituted with an ethylthio methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including Pyridine, 2-[(ethylthio)methyl]-, can be achieved through various methods. One common approach involves the condensation of carbonyl compounds or cycloaddition reactions. For instance, the condensation of 1,5-dicarbonyl compounds with ammonia can yield pyridine derivatives . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain 2-substituted pyridines .
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic reactions. For example, the vapor-phase catalytic reaction of ammonia and acetylene can produce pyridine and its derivatives . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[(ethylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.
Reduction: Reduction reactions can convert pyridine derivatives to piperidine derivatives.
Substitution: Pyridine derivatives can undergo electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Alkylating agents for SEAr and nucleophiles for SNAr reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines depending on the reagents and conditions used.
Scientific Research Applications
Pyridine, 2-[(ethylthio)methyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2-[(ethylthio)methyl]- involves its interaction with molecular targets through its nitrogen atom, which can participate in hydrogen bonding and coordination with metal ions. This interaction can influence various biochemical pathways, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but without the ethylthio methyl group.
Pyrimidine: Contains two nitrogen atoms in the ring, offering different chemical properties.
Pyrrole: A five-membered ring with one nitrogen atom, differing in aromaticity and reactivity.
Uniqueness
Pyridine, 2-[(ethylthio)methyl]- is unique due to the presence of the ethylthio methyl group, which can influence its reactivity and interaction with other molecules. This substitution can enhance its biological activity and make it a valuable compound in various applications.
Properties
IUPAC Name |
2-(ethylsulfanylmethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-10-7-8-5-3-4-6-9-8/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEPQWYESXJIBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454550 | |
Record name | Pyridine, 2-[(ethylthio)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35250-74-9 | |
Record name | Pyridine, 2-[(ethylthio)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(ethylsulfanyl)methyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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